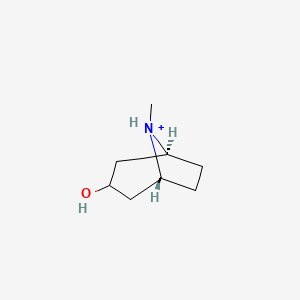
Pseudotropinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tropinium is conjugate acid of tropine arising from protonation of the tertiary amino group. It is a conjugate acid of a tropine.
Applications De Recherche Scientifique
NMR Spectroscopy in Analyzing Bifunctional Tropanes
Pseudotropinium, along with related compounds like tropine and nortropine, was studied using nuclear magnetic resonance (NMR) spectroscopy. The research by Chappell et al. (1973) utilized a shift reagent to simplify the NMR spectra of these compounds. This study revealed insights into the conformational structure of α- and β-tropines and tropinones, demonstrating the usefulness of NMR spectroscopy in analyzing complex organic structures.
Biocontrol Applications in Agriculture
Although not directly related to this compound, studies on biocontrol applications in agriculture provide an interesting context for understanding the broader implications of chemical compounds in plant science. For instance, research by McSpadden Gardener (2007) and Walsh et al. (2001) discuss the role of Pseudomonas spp. in biological control of plant pathogens and their potential in replacing chemical fungicides. These studies emphasize the importance of understanding chemical interactions in the soil and the potential of natural compounds for sustainable agriculture.
Photoreceptor Research in Plant Biology
Studies on photoreceptors in plants, such as the work on phototropin by Christie (2007), provide insight into how light influences plant growth and development. Though not directly related to this compound, this research highlights the intricate ways in which chemical receptors and compounds interact with environmental factors to regulate plant behavior.
Propriétés
Formule moléculaire |
C8H16NO+ |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
(1R,5S)-8-methyl-8-azoniabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3/p+1/t6-,7+,8? |
Clé InChI |
CYHOMWAPJJPNMW-DHBOJHSNSA-O |
SMILES isomérique |
C[NH+]1[C@@H]2CC[C@H]1CC(C2)O |
SMILES |
C[NH+]1C2CCC1CC(C2)O |
SMILES canonique |
C[NH+]1C2CCC1CC(C2)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


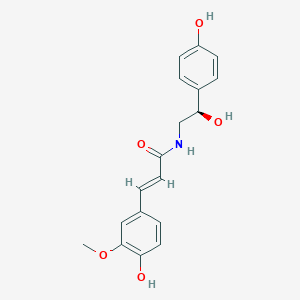

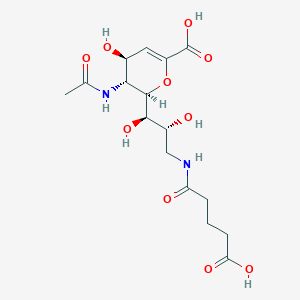



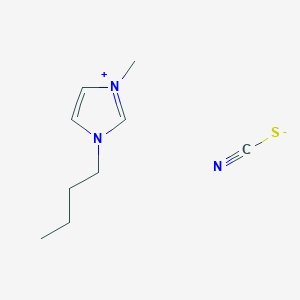
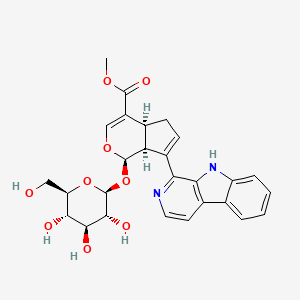
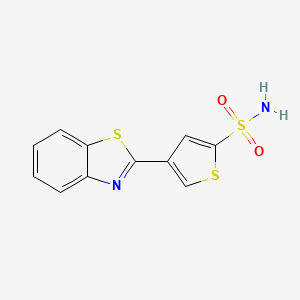
![3,6-dihydroxy-3,3a,6,6a-tetrahydrofuro[3,2-b]furan-2,5-dione](/img/structure/B1250320.png)
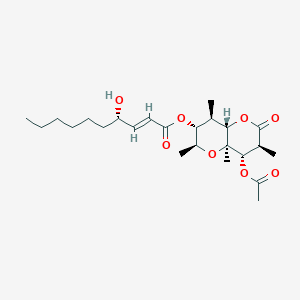
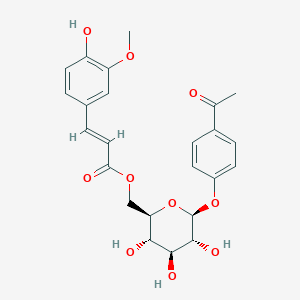
![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)

